Cas no 21384-01-0 (2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine)

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine structure
21384-01-0 structure
Product name:2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
CAS No:21384-01-0
MF:C9H10N2O4S
MW:242.251700878143
CID:1036426
PubChem ID:11010117

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
    • 2-Methyl-1-[(4-nitrophenyl)sulfonyl]aziridine
    • (S)-2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
    • (S)-2-methyl-1-(4-nitrophenylsulfonyl)aziridine
    • SCHEMBL14738050
    • (R)-2-Methyl-1-(4-nitro-benzenesulfonyl)-aziridine
    • AKOS015842213
    • AKOS016000933
    • DB-330448
    • 2-methyl-N-(4-nitrophenylsulfonyl)aziridine
    • (R)-2-Methyl-1-(4-nitrobenzenesulfonyl)-aziridine
    • IPKIIZQGCWXJFM-OMNKOJBGSA-N
    • SCHEMBL7122701
    • A874097
    • 2-methyl-1-(4-nitrobenzenesulfonyl)aziridine
    • 21384-01-0
    • DB-001749
    • 374783-78-5
    • (2R)-2-methyl-1-(4-nitrobenzenesulfonyl)aziridine
    • Inchi: InChI=1S/C9H10N2O4S/c1-7-6-10(7)16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,7H,6H2,1H3
    • InChI Key: IPKIIZQGCWXJFM-UHFFFAOYSA-N
    • SMILES: CC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.0362
  • Monoisotopic Mass: 242.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 91.4Ų

Experimental Properties

  • PSA: 80.29

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM200571-10g
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
10g
$617 2021-06-09
Alichem
A019115123-100g
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
100g
$3450.50 2023-09-02
Alichem
A019115123-25g
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
25g
$1608.00 2023-09-02
Chemenu
CM200571-5g
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
5g
$396 2023-03-06
Crysdot LLC
CD12096264-5g
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95+%
5g
$419 2024-07-24
Crysdot LLC
CD12096264-10g
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95+%
10g
$653 2024-07-24
Chemenu
CM200571-25g
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
25g
$1061 2023-03-06
Alichem
A019115123-10g
2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
10g
$919.24 2023-09-02
Chemenu
CM200571-5g
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
5g
$396 2021-06-09
Chemenu
CM200571-100g
2-methyl-1-((4-nitrophenyl)sulfonyl)aziridine
21384-01-0 95%
100g
$2216 2023-03-06

Additional information on 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS No. 21384-01-0)

2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine, also known by its CAS registry number CAS No. 21384-01-0, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of aziridines, which are three-membered nitrogen-containing rings, and it features a sulfonyl group attached to a nitro-substituted phenyl ring. The presence of these functional groups imparts unique chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves multi-step reactions, often starting with the preparation of the sulfonyl chloride intermediate. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored alternative routes using microwave-assisted synthesis, which has shown promise in accelerating reaction times while maintaining product purity.

In terms of applications, this compound has been extensively studied for its potential in drug development. The aziridine ring is known for its ability to act as a bioisostere of other nitrogen-containing heterocycles, such as piperazines or morpholines, which are commonly found in pharmaceutical agents. Studies have demonstrated that 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine exhibits moderate to high activity against certain enzymes and receptors, making it a candidate for further optimization in therapeutic areas such as oncology and neurodegenerative diseases.

The structural versatility of this compound allows for extensive modification to enhance its pharmacokinetic properties. For instance, researchers have investigated the impact of substituent variations on the molecule's solubility, permeability, and metabolic stability. These studies have revealed that the sulfonyl group plays a crucial role in modulating the compound's lipophilicity, which is essential for achieving optimal drug delivery.

In addition to its pharmacological applications, 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine has been utilized as an intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block in organic synthesis. Recent research has focused on its use in click chemistry reactions, where it serves as a precursor for constructing bioactive compounds with intricate architectures.

The environmental impact of this compound has also been a topic of interest. Studies have shown that under certain conditions, it undergoes rapid degradation, reducing its persistence in aquatic environments. This characteristic is particularly important for ensuring the sustainability of chemical processes and minimizing ecological risks.

In conclusion, 2-Methyl-1-((4-nitrophenyl)sulfonyl)aziridine (CAS No. 21384-01-0) stands out as a versatile and promising molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future research and development efforts.

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